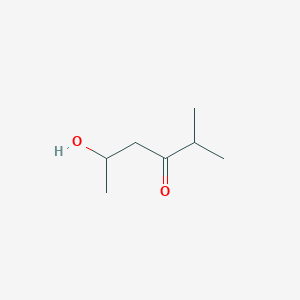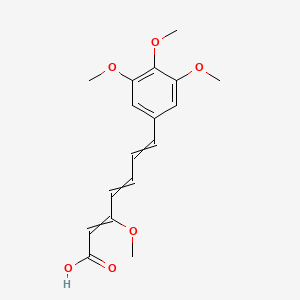
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- is a heterocyclic organic compound It belongs to the class of triazine derivatives, which are known for their diverse chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride or melamine under controlled conditions.
Substitution Reactions: The phenyl and dipropyl groups are introduced through substitution reactions. This can be achieved by reacting the triazine ring with phenyl and propyl halides in the presence of a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenyl and dipropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazine compounds.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Membrane Interaction: Affecting cell membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dimethyl-
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-diethyl-
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dibutyl-
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
57399-72-1 |
|---|---|
Formule moléculaire |
C15H19N3O3 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
1-phenyl-3,5-dipropyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C15H19N3O3/c1-3-10-16-13(19)17(11-4-2)15(21)18(14(16)20)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
AEJZBDXBFDZIFB-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


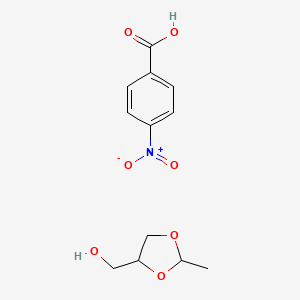
![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
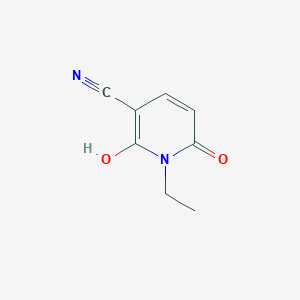
![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
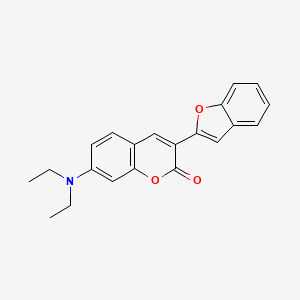
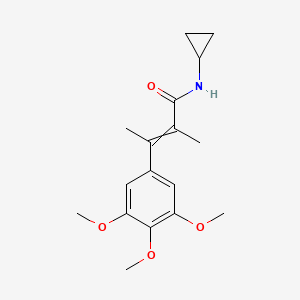
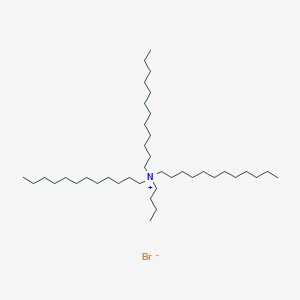
![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
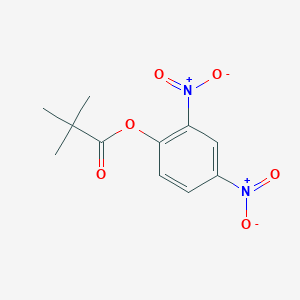
![6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14610908.png)
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)
